Cas no 7274-47-7 (2-(2-chloroethyl)benzoyl chloride)

2-(2-Chloroethyl)benzoyl chloride is a versatile chemical intermediate characterized by its reactive benzoyl and chloroethyl functional groups. This compound is particularly valuable in organic synthesis, serving as a key precursor for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dual functionality allows for selective modifications, enabling the introduction of benzoyl or chloroethyl moieties into target molecules. The compound exhibits high reactivity in acylations and nucleophilic substitutions, facilitating efficient derivatization. Suitable for controlled reactions under anhydrous conditions, it is commonly handled in inert atmospheres to preserve stability. Its well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise synthetic transformations.
2-(2-chloroethyl)benzoyl chloride structure
7274-47-7 structure
Product name:2-(2-chloroethyl)benzoyl chloride
CAS No:7274-47-7
MF:C9H8OCl2
Molecular Weight:203.065
CID:4159676
PubChem ID:12337536

2-(2-chloroethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 2-(2-chloroethyl)-
    • 2-(2-chloroethyl)benzoyl chloride
    • 863-491-8
    • 2-(2-chloroethyl)benzoylchloride
    • 7274-47-7
    • SCHEMBL1074538
    • EN300-125378
    • インチ: InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2
    • InChIKey: PKRRIFLRGGRFQO-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 201.9952203g/mol
  • 同位素质量: 201.9952203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 17.1Ų

2-(2-chloroethyl)benzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-125378-10.0g
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
10g
$3131.0 2023-06-08
Enamine
EN300-125378-1.0g
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
1g
$728.0 2023-06-08
Enamine
EN300-125378-100mg
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95.0%
100mg
$252.0 2023-10-02
1PlusChem
1P01A4V8-50mg
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
50mg
$256.00 2025-03-04
1PlusChem
1P01A4V8-250mg
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
250mg
$502.00 2025-03-04
Aaron
AR01A53K-5g
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
5g
$2927.00 2025-03-29
Enamine
EN300-125378-500mg
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95.0%
500mg
$569.0 2023-10-02
1PlusChem
1P01A4V8-100mg
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
100mg
$357.00 2025-03-04
1PlusChem
1P01A4V8-1g
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
1g
$956.00 2025-03-04
A2B Chem LLC
AV51684-2.5g
2-(2-chloroethyl)benzoyl chloride
7274-47-7 95%
2.5g
$1539.00 2024-04-19

2-(2-chloroethyl)benzoyl chloride 関連文献

2-(2-chloroethyl)benzoyl chlorideに関する追加情報

Professional Introduction to 2-(2-chloroethyl)benzoyl chloride (CAS No. 7274-47-7)

2-(2-chloroethyl)benzoyl chloride, with the chemical formula C₉H₇Cl₂O₂ and CAS number 7274-47-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is widely recognized for its utility as an intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. The presence of both chloro and benzoyl functional groups makes it a versatile building block for medicinal chemists, enabling the construction of complex structures with desired pharmacological properties.

The benzoyl chloride moiety is a well-documented reagent in organic synthesis, often employed in acylation reactions to introduce acyl groups into molecules. Its reactivity with nucleophiles such as amines and alcohols facilitates the formation of amides and esters, respectively, which are crucial functional groups in drug design. In contrast, the 2-chloroethyl group introduces a reactive alkylating capability, making this compound particularly useful in the synthesis of antineoplastic agents and other chemotherapeutic compounds.

Recent advancements in medicinal chemistry have highlighted the importance of 2-(2-chloroethyl)benzoyl chloride in the development of targeted therapies. For instance, studies have demonstrated its role in generating conjugates that enhance drug delivery systems, improving bioavailability and therapeutic efficacy. The compound's ability to undergo selective modifications allows for the creation of prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby optimizing treatment outcomes.

One notable application of 2-(2-chloroethyl)benzoyl chloride is in the synthesis of protease inhibitors, which are critical in treating chronic diseases such as HIV/AIDS and cancer. The benzoyl group provides a stable scaffold for designing molecules that can interact with enzyme active sites, while the chloroethyl moiety enhances binding affinity through covalent interactions. This dual functionality has been exploited to develop potent inhibitors that exhibit high selectivity and low toxicity.

In addition to its role in drug development, 2-(2-chloroethyl)benzoyl chloride has found utility in materials science. Researchers have leveraged its reactivity to synthesize novel polymers and coatings with enhanced durability and chemical resistance. These materials are particularly valuable in industrial applications where exposure to harsh environments is prevalent. The compound's versatility underscores its importance as a synthetic intermediate across multiple scientific disciplines.

The chemical properties of CAS No. 7274-47-7 make it an attractive candidate for further research and development. Its stability under various reaction conditions and compatibility with a wide range of reagents ensure its continued relevance in synthetic chemistry. As new methodologies emerge, particularly those involving green chemistry principles, the demand for efficient and sustainable synthetic routes will likely drive further exploration of this compound's potential applications.

Current research efforts are focused on optimizing synthetic protocols to minimize waste and improve yields when using 2-(2-chloroethyl)benzoyl chloride. Innovations such as flow chemistry and catalytic processes are being explored to enhance efficiency while adhering to environmental regulations. These advancements not only benefit industrial-scale production but also contribute to more sustainable laboratory practices.

The future prospects for CAS No. 7274-47-7 appear promising, with ongoing studies uncovering new ways to harness its chemical versatility. Collaborative efforts between academia and industry are expected to yield novel applications across pharmaceuticals, agrochemicals, and specialty chemicals. As our understanding of molecular interactions deepens, so too will our ability to utilize this compound effectively in addressing complex scientific challenges.

In conclusion, 2-(2-chloroethyl)benzoyl chloride represents a cornerstone compound in modern chemistry, bridging the gap between theoretical research and practical applications. Its unique structural features offer unparalleled opportunities for innovation, making it indispensable in the pursuit of new medicines and advanced materials. As scientific discovery continues to evolve, this compound will undoubtedly remain at the forefront of chemical research.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd